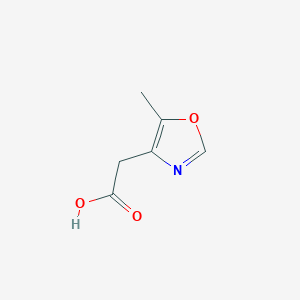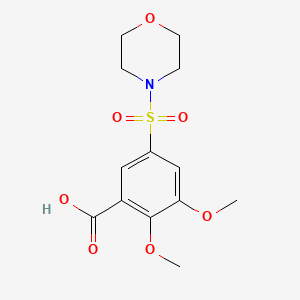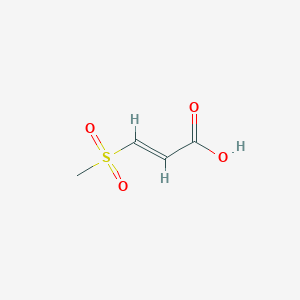![molecular formula C18H12FN3O4 B2857335 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1251675-84-9](/img/structure/B2857335.png)
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. As a hybrid structure incorporating a benzofuro[3,2-d]pyrimidine core, it's an intriguing candidate for medicinal chemistry research due to its unique combination of functional groups.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically starts with the preparation of the benzofuro[3,2-d]pyrimidine scaffold, which can be achieved via multi-step synthesis involving cyclization reactions. Initial steps might include the condensation of appropriately substituted benzofurans with pyrimidine derivatives.
Industrial production methods: On an industrial scale, production would likely employ continuous flow chemistry to ensure high efficiency and yield. The final step usually involves the acylation reaction where N-(4-fluorophenyl)acetamide is introduced under controlled conditions, often involving acetic anhydride as a catalyst.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, primarily including nucleophilic substitution due to the presence of the acetamide group. Oxidation and reduction reactions are also possible, affecting the functional groups attached to the core structure.
Common reagents and conditions: Common reagents include acetic anhydride for acylation, and mild bases such as sodium carbonate for nucleophilic substitution. Standard reaction conditions might involve moderate temperatures (60-80°C) and inert atmospheres to prevent unwanted side reactions.
Major products formed: The reactions generally yield derivatives that retain the core benzofuro[3,2-d]pyrimidine structure but with various substitutions on the acetamide group or benzofuran rings.
Scientific Research Applications
In chemistry, this compound is valuable for studying reaction mechanisms and synthesis pathways due to its complex structure. In biology, it serves as a lead compound in drug discovery, particularly for targeting enzymes or receptors associated with specific diseases. The medicinal applications are prominent, with potential as an anti-inflammatory or anti-cancer agent. In the industry, it could be used as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The compound likely interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways. For example, it might inhibit particular enzymes or interfere with receptor binding, thereby modulating cellular activities and physiological responses.
Comparison with Similar Compounds
Comparing this compound with similar benzofuro[3,2-d]pyrimidine derivatives, its uniqueness lies in the 4-fluorophenylacetamide moiety, which imparts distinct physical and chemical properties. Other similar compounds might include 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide or derivatives with different substituents on the benzofuran or pyrimidine rings, each offering varied biological activities and synthesis challenges.
This compound’s intricate structure makes it not only fascinating for synthetic chemists but also a promising candidate in the quest for new therapeutic agents.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c19-10-5-7-11(8-6-10)20-14(23)9-22-17(24)16-15(21-18(22)25)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWQUMDHLDLNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2857252.png)
![(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2857254.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride](/img/structure/B2857256.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)

![3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2857261.png)


![7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2857269.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2857271.png)
![2-(4-methanesulfonylphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2857273.png)
![1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2857274.png)

